

Application Notes and Protocols for Triethylene Glycol Dibenzoate in Food Contact Materials

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Compound of Interest

Compound Name: Triethylene glycol dibenzoate

Cat. No.: B094434

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Introduction

Triethylene glycol dibenzoate (TEGDB) is a high-solvating plasticizer utilized in a variety of polymer formulations to enhance flexibility and durability. Its application extends to food contact materials (FCMs), particularly in adhesives and coatings, where it serves as a non-phthalate plasticizer. The safety of TEGDB in these applications is contingent upon the assessment of its potential to migrate from the packaging material into the foodstuff. This document provides a comprehensive overview of the regulatory status, toxicological considerations, and analytical methodologies for evaluating TEGDB in the context of food contact applications.

Regulatory Framework

The use of **triethylene glycol dibenzoate** in food contact materials is subject to regulatory oversight to ensure consumer safety.

- United States Food and Drug Administration (FDA): TEGDB is listed as an indirect food additive for use in adhesives under 21 CFR 175.105. This regulation specifies that the substance may be safely used as a component of articles intended for use in producing, manufacturing, packing, processing, preparing, treating, packaging, transporting, or holding food.

- European Union: While a specific migration limit (SML) for **triethylene glycol dibenzoate** is not explicitly listed in Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food, the safety of its use must be established. For substances that are not listed, a risk assessment must be conducted, and migration levels must not endanger human health. Often, for related compounds, group restrictions may apply. For instance, ethylene glycol and diethylene glycol have a group SML of 30 mg/kg of food, expressed as ethylene glycol. The European Food Safety Authority (EFSA) provides scientific opinions on the safety of substances used in food contact materials.

Toxicological Profile Summary

The toxicological assessment of **triethylene glycol dibenzoate** is crucial for establishing its safety in food contact applications. While specific toxicological data for the dibenzoate ester is not extensively published in the public domain, information on its constituent, triethylene glycol (TEG), is available.

Endpoint	Result
Acute Oral Toxicity	Triethylene glycol has low acute toxicity, with oral LD50 values in rodents reported to be between 15 and 22 g/kg body weight.
Irritation	Triethylene glycol is not considered a skin irritant and causes only minimal eye irritation in animal studies.
Sensitization	There is no evidence to suggest that triethylene glycol is a skin sensitizer.
Genotoxicity	Triethylene glycol has not shown mutagenic or genotoxic potential in various in vitro and in vivo assays.
Reproductive and Developmental Toxicity	Studies in rats and mice indicated no significant embryotoxicity or teratogenicity.

It is important to note that the toxicological profile of the ester, **triethylene glycol dibenzoate**, may differ from its glycol component. A comprehensive safety assessment would require

specific data on the ester.

Experimental Protocols

Protocol 1: Determination of Specific Migration of Triethylene Glycol Dibenzoate from Adhesives into Food Simulants

Objective: To quantify the migration of **triethylene glycol dibenzoate** from an adhesive used in food packaging into various food simulants, representing different food types.

Materials:

- Food contact material sample (e.g., laminated packaging with the adhesive)
- Food Simulants:
 - Simulant A: 10% (v/v) ethanol in distilled water (for aqueous foods)
 - Simulant B: 3% (w/v) acetic acid in distilled water (for acidic foods)
 - Simulant D2: Vegetable oil (e.g., olive oil or a synthetic mixture of triglycerides) (for fatty foods)
- Migration cells or pouches
- Incubator or oven capable of maintaining controlled temperatures
- Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)
- **Triethylene glycol dibenzoate** analytical standard
- Solvents for extraction and mobile phase (e.g., acetonitrile, water, hexane) of HPLC grade

Procedure:

- Sample Preparation:

- Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).
- Ensure the adhesive layer is exposed on one side of the specimen.
- Migration Test Setup:
 - Place the test specimen in a migration cell or pouch.
 - Fill the cell or pouch with a known volume of the pre-conditioned food simulant, ensuring a surface area to volume ratio of 6 dm²/L (this is a conventional ratio for many applications).
 - Seal the migration cell or pouch to prevent evaporation.
- Test Conditions:
 - Select test conditions (time and temperature) based on the intended use of the food packaging. For example, for long-term storage at room temperature, a typical test condition is 10 days at 40°C. For applications involving heating, higher temperatures would be used for shorter durations.
- Incubation:
 - Place the migration cells in an incubator set to the selected temperature for the specified duration.
- Sample Collection and Extraction:
 - After the incubation period, remove the food simulant from the migration cell.
 - For aqueous simulants (A and B), the sample may be directly analyzed or concentrated if necessary.
 - For the fatty food simulant (D2), an extraction step is required. A common method is liquid-liquid extraction with a solvent like acetonitrile or solid-phase extraction (SPE) to isolate the TEGDB from the oil.
- Analytical Quantification:

- Analyze the collected simulant or the extracted sample using a validated HPLC-UV or HPLC-MS method.
- Prepare a calibration curve using the **triethylene glycol dibenzoate** analytical standard.
- Quantify the concentration of TEGDB in the simulant.
- Calculation of Specific Migration:
 - Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula: $M = (C * V) / (A * 1)$ Where:
 - C = Concentration of TEGDB in the food simulant (mg/L)
 - V = Volume of the food simulant (L)
 - A = Surface area of the test specimen in contact with the simulant (dm²)
 - Assuming a density of 1 kg/L for the food simulant.

Protocol 2: Analytical Method for Quantification of Triethylene Glycol Dibenzoate using HPLC-UV

Objective: To provide a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of **triethylene glycol dibenzoate** in food simulants.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 15 minutes.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- UV Detection Wavelength: 230 nm (based on the absorbance maximum of the benzoate moiety).

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **triethylene glycol dibenzoate** in acetonitrile (e.g., 1000 mg/L).
 - Prepare a series of working standards by diluting the stock solution with the appropriate food simulant (or the extraction solvent for simulant D2) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
- Sample Analysis:
 - Inject the prepared standards and the samples from the migration test onto the HPLC system.
 - Record the peak area of **triethylene glycol dibenzoate** for each injection.
- Quantification:
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of **triethylene glycol dibenzoate** in the samples by interpolating their peak areas on the calibration curve.

Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Data Presentation

Table 1: Regulatory Status and Migration Limits for Triethylene Glycol and Related Substances

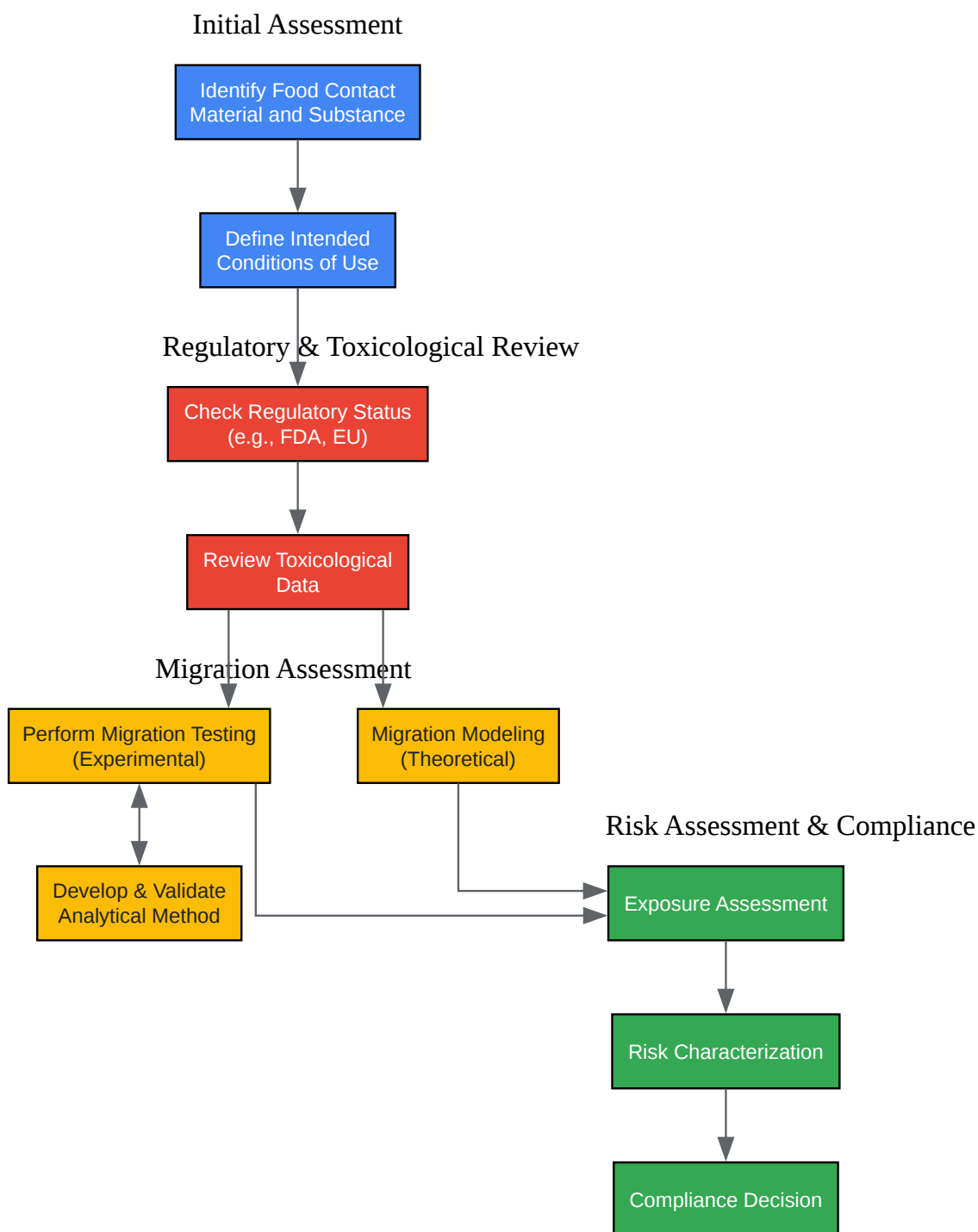
Substance	Regulatory Body	Regulation	Specific Migration Limit (SML)	Notes
Triethylene Glycol Dibenzoate	US FDA	21 CFR 175.105	Not specified; for use in adhesives.	Use must be in accordance with Good Manufacturing Practice.
Ethylene Glycol	EU	Commission Regulation (EU) No 10/2011	30 mg/kg (group restriction with Diethylene Glycol)	Expressed as ethylene glycol.
Diethylene Glycol	EU	Commission Regulation (EU) No 10/2011	30 mg/kg (group restriction with Ethylene Glycol)	Expressed as ethylene glycol.
Triethylene Glycol Dibenzoate	EU	-	No specific SML established.	A risk assessment is required to demonstrate safety. Migration should not endanger human health.

Table 2: Hypothetical Migration Data for Triethylene Glycol Dibenzoate

The following data is for illustrative purposes only and would need to be generated through experimental testing as described in Protocol 1.

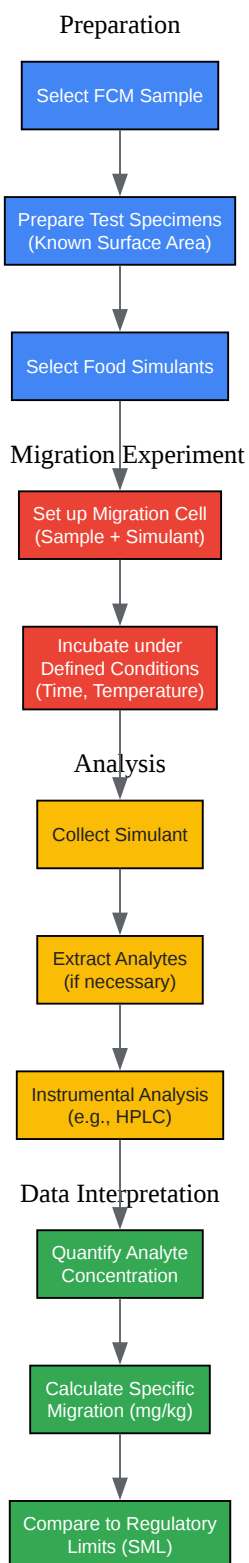
Food Simulant	Test Condition	Replicate 1 (mg/kg)	Replicate 2 (mg/kg)	Replicate 3 (mg/kg)	Average Migration (mg/kg)
Simulant A (10% Ethanol)	10 days at 40°C	0.52	0.55	0.51	0.53
Simulant B (3% Acetic Acid)	10 days at 40°C	0.48	0.50	0.49	0.49
Simulant D2 (Vegetable Oil)	10 days at 40°C	2.15	2.21	2.18	2.18

Visualizations



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Caption: Workflow for the safety assessment of a food contact substance.



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Caption: Experimental workflow for a specific migration test.

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